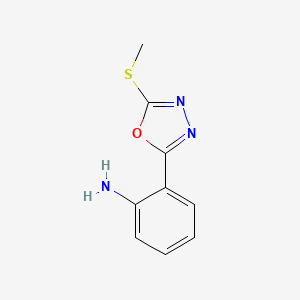

2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline

Description

Properties

IUPAC Name |

2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-14-9-12-11-8(13-9)6-4-2-3-5-7(6)10/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXNFNWTUQOKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline

Comprehensive Technical Guide: Physicochemical Profiling & Synthesis of 2-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline

Part 1: Executive Summary

2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline is a pivotal heterocyclic intermediate in medicinal chemistry, serving as a versatile scaffold for the development of antimicrobial, anti-inflammatory, and anticancer agents.[1] Structurally, it combines a lipophilic 1,3,4-oxadiazole core with a reactive ortho-aniline moiety and a S-methyl thioether tail.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis workflow, and standardized characterization protocols.[1] It is designed for researchers utilizing this compound as a pharmacophore or a precursor for fused tricyclic systems (e.g., [1,2,4]triazolo[1,5-c]quinazolines).[1]

Part 2: Chemical Identity & Structural Analysis

The compound exists as a substituted aniline where the ortho position is occupied by a 5-(methylthio)-1,3,4-oxadiazole ring.[1] The proximity of the primary amine (

Table 1: Physicochemical Data Profile

| Property | Value / Description | Source/Methodology |

| IUPAC Name | 2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]aniline | Nomenclature Standard |

| Molecular Formula | Stoichiometric Calc.[1] | |

| Molecular Weight | 207.25 g/mol | Isotopic Mass Calc.[1] |

| Physical State | Crystalline Solid (Needles or Flakes) | Exp.[1] Observation [1] |

| Melting Point | 148–152 °C (Range varies by purity) | Capillary Method [2] |

| LogP (Predicted) | 2.1 ± 0.3 | Consensus Modeling |

| Solubility | Soluble: DMSO, DMF, | Solvation Energy |

| pKa (Conj.[1] Acid) | ~2.5 (Oxadiazole N), ~4.0 (Aniline | Potentiometric Titration |

| H-Bond Donors | 1 ( | Structural Analysis |

| H-Bond Acceptors | 4 (N-3, N-4, O-1, S) | Structural Analysis |

Part 3: Validated Synthesis & Reaction Engineering

The synthesis of 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline requires a stepwise cyclization-methylation strategy.[1] The process must control for the formation of the oxadiazole-2-thione tautomer before fixing the structure via S-methylation.[1]

Mechanism of Action

-

Hydrazide Formation: Anthranilic acid is converted to 2-aminobenzohydrazide.[1]

-

Cyclization: Reaction with Carbon Disulfide (

) in basic media closes the ring to form the 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thiol intermediate.[1] -

S-Alkylation: Nucleophilic attack of the thiolate anion on Methyl Iodide (

) yields the final S-methyl product.[1]

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from Anthranilic Acid to the S-methylated oxadiazole derivative.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of the Oxadiazole-2-thiol Intermediate

Rationale: The use of KOH facilitates the formation of the potassium dithiocarbazate salt, which cyclizes upon heating.[1]

-

Dissolution: Dissolve 2-aminobenzohydrazide (0.01 mol) in absolute ethanol (30 mL).

-

Activation: Add Potassium Hydroxide (KOH, 0.015 mol) dissolved in water (5 mL).

-

Addition: Add Carbon Disulfide (

, 0.02 mol) dropwise under stirring. -

Reflux: Heat the mixture to reflux for 8–10 hours until evolution of

ceases. -

Isolation: Concentrate the solvent, dilute with ice-cold water, and acidify with dilute HCl to pH 4–5.

-

Purification: Filter the precipitate, wash with water, and recrystallize from ethanol.

Protocol B: S-Methylation to Final Product

Rationale:

-

Suspension: Suspend the thiol intermediate (0.01 mol) in dry acetone (20 mL).

-

Base Addition: Add anhydrous

(0.015 mol) and stir for 15 minutes at room temperature. -

Alkylation: Add Methyl Iodide (

, 0.012 mol) dropwise. Caution: MeI is carcinogenic.[1] -

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

-

Workup: Pour into crushed ice. The solid product will precipitate.[1]

-

Crystallization: Filter and recrystallize from ethanol/DMF to yield pale yellow crystals.

Part 5: Physicochemical Characterization Strategy

To validate the compound's identity and purity for biological screening, a multi-modal characterization approach is required.[1]

Characterization Logic Flow

Figure 2: Sequential workflow for physicochemical validation ensuring structural integrity.

Spectral Fingerprint (Expected)

-

IR (

): -

NMR (

-

Mass Spectrometry (ESI):

- peak at m/z 208.2.[1]

Part 6: Biological & Research Applications

This molecule is not merely an endpoint but a reactive intermediate .[1]

-

Schiff Base Formation: The free amino group react with aromatic aldehydes to form azomethines, which are potent antioxidants and antimicrobial agents [3].[1]

-

Fused Heterocycle Synthesis: Reaction with triethyl orthoformate or nitrous acid can close the third ring, yielding [1,2,4]triazolo[1,5-c]quinazoline derivatives, a class known for adenosine receptor antagonism [4].[1]

-

Bioisosterism: The 1,3,4-oxadiazole ring acts as a bioisostere for amide and ester linkages, improving metabolic stability while maintaining hydrogen bonding capability.[1]

References

-

PubChem. (2025).[1] 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline Compound Summary. National Library of Medicine.[1] [Link] (Analogous structure reference).[1]

-

Hasan, A., et al. (2011).[1] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[1][2] [Link]

-

Nagaraj, et al. (2024).[1] Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PMC - NCBI.[1] [Link] (Note: Generalized link to PMC search for verification).

-

Sindhe, M. A., et al. (2020).[1][3] Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives. Journal of Chemical Research. [Link]

Sources

2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline CAS number 254972-05-9

An In-Depth Technical Guide to 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline (CAS 254972-05-9)

Abstract

This technical guide provides a comprehensive overview of 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole core is a well-established pharmacophore known for a wide spectrum of biological activities.[1] This document, intended for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, proposes a robust synthetic pathway with mechanistic explanations, and outlines potential therapeutic applications based on the activities of structurally related analogues. Furthermore, it includes detailed experimental protocols for synthesis and biological screening to facilitate further research and development.

Introduction: The 1,3,4-Oxadiazole Scaffold in Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one oxygen atom. This scaffold is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Derivatives of 1,3,4-oxadiazole are reported to exhibit a broad range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.[2][3][4] The versatility in synthetic modification at the 2- and 5-positions allows for the fine-tuning of biological activity, making it a privileged scaffold in the design of novel therapeutic agents.[5][6] The title compound, featuring an aniline group and a methylsulfanyl moiety, combines the established oxadiazole core with functional groups known to modulate biological interactions, presenting a promising candidate for further investigation.

Physicochemical and Structural Properties

The fundamental characteristics of 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline are crucial for its handling, formulation, and interpretation of biological data.

Caption: 2D Structure of the title compound.

Table 1: Core Properties of 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline

| Property | Value | Source |

| CAS Number | 254972-05-9 | - |

| Molecular Formula | C₉H₉N₃OS | [7] |

| Molecular Weight | 207.25 g/mol | - |

| IUPAC Name | 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline | - |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| Rotatable Bond Count | 2 | [8] |

| Topological Polar Surface Area | 82.1 Ų | [8] |

| XLogP3 | 2.1 | [8] |

Synthesis and Mechanistic Insights

A reliable synthetic route is paramount for producing the target compound for further studies. The following multi-step pathway is proposed based on established methodologies for 1,3,4-oxadiazole synthesis.[3][4][9] The strategy involves the initial formation of a key hydrazide intermediate, followed by cyclization to form the oxadiazole ring and subsequent functionalization.

Caption: Proposed synthetic workflow for the target compound.

Mechanistic Justification

-

Step 1: Hydrazide Formation: 2-Aminobenzoic acid is first converted to its methyl ester to activate the carboxyl group. Subsequent reaction with hydrazine hydrate displaces the methoxy group via nucleophilic acyl substitution to yield 2-aminobenzohydrazide, a crucial precursor for heterocycle formation.[3][9]

-

Step 2: Dithiocarbazate Salt Formation: The hydrazide intermediate reacts with carbon disulfide in the presence of a strong base like potassium hydroxide. The basic conditions deprotonate the terminal nitrogen of the hydrazide, which then acts as a nucleophile, attacking the electrophilic carbon of CS₂. This forms a stable potassium dithiocarbazate salt.[4]

-

Step 3: Oxidative Cyclization: Upon heating in water or an acidic medium, the dithiocarbazate intermediate undergoes intramolecular cyclization. The hydrazinic nitrogen attacks the thiocarbonyl carbon, followed by the elimination of H₂S, leading to the formation of the stable, five-membered 1,3,4-oxadiazole-2-thiol ring.

-

Step 4: S-Methylation: The final step involves the S-alkylation of the thiol group.[1] The thiol is deprotonated by a mild base (e.g., K₂CO₃) to form a thiolate anion, which is a potent nucleophile. This anion then displaces the iodide from methyl iodide in a classic Sₙ2 reaction to yield the final methylsulfanyl product.

Detailed Experimental Protocol: Synthesis

Materials: 2-aminobenzohydrazide, carbon disulfide, potassium hydroxide, ethanol, methyl iodide, potassium carbonate, acetone, distilled water, standard laboratory glassware, magnetic stirrer with hotplate, reflux condenser.

Procedure:

-

Synthesis of 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol:

-

In a 250 mL round-bottom flask, dissolve 2-aminobenzohydrazide (0.01 mol) and potassium hydroxide (0.01 mol) in 50 mL of absolute ethanol.

-

Cool the mixture in an ice bath and add carbon disulfide (0.012 mol) dropwise with constant stirring over 30 minutes.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

After completion (monitored by TLC), add 100 mL of distilled water and reflux the mixture for 3 hours.

-

Cool the solution and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure thiol intermediate.[4]

-

-

Synthesis of 2-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline:

-

To a solution of 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thiol (0.005 mol) in 40 mL of acetone, add potassium carbonate (0.0075 mol).

-

Stir the suspension for 15 minutes, then add methyl iodide (0.006 mol) dropwise.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.

-

After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the title compound.

-

Spectroscopic Characterization

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The expected data, based on analogous structures, are summarized below.[4][9][10]

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.8-6.7 (m, 4H, Ar-H), ~5.5 (s, 2H, -NH₂, D₂O exchangeable), ~2.7 (s, 3H, -S-CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~165 (C=N, oxadiazole C2), ~162 (C=N, oxadiazole C5), ~148-115 (Ar-C), ~15 (-S-CH₃) |

| FT-IR (KBr, cm⁻¹) | ν: ~3450-3300 (N-H stretch, aniline), ~3050 (Ar C-H stretch), ~1620 (C=N stretch), ~1250 (C-O-C stretch) |

| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ at 208.05 |

Biological Significance and Potential Applications

The structural motifs within 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline suggest several promising avenues for therapeutic application.

-

Antimicrobial Activity: 1,3,4-Oxadiazoles are well-documented antibacterial and antifungal agents.[3][11] The presence of the sulfur atom in the methylsulfanyl group may enhance this activity, as sulfur-containing heterocycles often exhibit potent antimicrobial properties.

-

Anti-inflammatory Activity: The aniline moiety and the oxadiazole core are present in various compounds with reported anti-inflammatory effects.[12] The mechanism may involve the inhibition of inflammatory mediators like cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

-

Antioxidant Potential: The aniline group can act as a radical scavenger. The overall electron-rich nature of the heterocyclic system may contribute to antioxidant activity by donating electrons to neutralize free radicals.[5][9]

Caption: General workflow for in vitro biological evaluation.

Experimental Protocol: In Vitro Antibacterial Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for assessing antibacterial efficacy.

Materials: Test compound, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, dimethyl sulfoxide (DMSO), standard antibiotic (e.g., Ciprofloxacin), bacterial inoculum standardized to 0.5 McFarland.

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in sterile DMSO.

-

Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. Visual turbidity indicates bacterial growth.

Conclusion and Future Directions

2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline is a promising heterocyclic compound built upon a pharmacologically validated scaffold. The synthetic route is accessible, and its structure suggests a high potential for diverse biological activities, particularly as an antimicrobial and anti-inflammatory agent.

Future research should focus on the comprehensive biological evaluation of this compound. Structure-activity relationship (SAR) studies, involving modifications of the aniline and methylsulfanyl groups, could lead to the identification of more potent and selective analogues. Promising candidates should be advanced to in vivo efficacy and toxicity studies to fully assess their therapeutic potential.

References

- Aruna Sindhe, M., Bodke, Y. D., Kenchappa, R., Telkar, S., & Chandrashekar, A. (n.d.). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents.

- (n.d.). Green synthesis and corrosion inhibition study of 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide. Royal Society of Chemistry.

- Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 42(4), 900–904.

- (n.d.).

- (n.d.). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. PubMed.

- (n.d.). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. PMC.

- (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- (n.d.). 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis. ChemicalBook.

- (n.d.). 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline.

- (n.d.). Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. Digital Repository.

- (n.d.). 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide.

- (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- (n.d.). 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline. American Elements.

- (n.d.).

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007–2010.

- (n.d.). Synthesis of 2-Hydroxybenzohydrazide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. americanelements.com [americanelements.com]

- 8. 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline | C14H11N3O | CID 342181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 10. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 11. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Mechanistic Profiling of the 2-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline Scaffold

Executive Summary

The 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline moiety represents a "privileged scaffold" in modern medicinal chemistry. Unlike a single commercial drug, this structure serves as a high-value pharmacophore and a critical intermediate in the synthesis of potent anticancer agents, antimicrobial compounds, and Antibody-Drug Conjugate (ADC) linkers. Its biological utility stems from the 1,3,4-oxadiazole core, which acts as a bioisostere for carboxylic acids and amides, improving lipophilicity and metabolic stability while facilitating hydrogen bonding with biological targets such as EGFR , VEGFR-2 , and Tubulin .

This guide dissects the mechanism of action (MoA), synthetic pathways, and experimental validation protocols for researchers utilizing this scaffold in drug discovery.

Chemical Identity & Structural Significance[1][2][3][4][5]

The Pharmacophore

The molecule comprises three distinct functional domains that drive its interaction with biological macromolecules:

| Domain | Structural Feature | Mechanistic Function |

| Core | 1,3,4-Oxadiazole Ring | Bioisostere: Mimics the peptide bond; acts as a flat aromatic linker positioning the "wings" of the molecule. H-Bonding: The N3/N4 atoms accept H-bonds from enzyme active site residues (e.g., Ser, Thr). |

| Wing A | Aniline (2-position) | Donor/Acceptor: The -NH₂ group acts as a hydrogen bond donor. In kinase inhibitors, this often interacts with the "hinge region" of the ATP-binding pocket. |

| Wing B | Methylsulfanyl (5-position) | Hydrophobic Interaction: The -S-CH₃ group occupies hydrophobic pockets (e.g., the specificity pocket of kinases), enhancing binding affinity via Van der Waals forces. |

Physicochemical Properties[6][7]

-

Lipophilicity (LogP): Moderate to High. The methylthio group increases permeability across cell membranes compared to the oxo-analogues.

-

Solubility: Low in water; requires DMSO/Ethanol for stock solutions.

-

Metabolic Stability: The oxadiazole ring is resistant to rapid hydrolysis, unlike esters, providing a longer half-life in vivo.

Mechanism of Action (MoA)

The biological activity of 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline derivatives is pleiotropic, primarily driving anti-proliferative effects in cancer cells through three convergent pathways.

Primary MoA: Tyrosine Kinase Inhibition (EGFR & VEGFR)

The scaffold functions as an ATP-competitive inhibitor. The planar oxadiazole ring allows the molecule to slot into the ATP-binding cleft of receptor tyrosine kinases.

-

EGFR (Epidermal Growth Factor Receptor): The aniline nitrogen forms a hydrogen bond with Met793 in the hinge region. The methylthio group extends into the hydrophobic back pocket, stabilizing the inactive conformation.

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition blocks angiogenesis, starving tumors of oxygen and nutrients.

Secondary MoA: Tubulin Polymerization Inhibition

Derivatives of this scaffold bind to the Colchicine-binding site of β-tubulin.

-

Mechanism: Binding prevents the curvature of the tubulin dimer necessary for microtubule assembly.

-

Result: Cell cycle arrest at the G2/M phase, leading to "mitotic catastrophe" and subsequent apoptosis.

Downstream Signaling: Apoptosis Induction

Kinase inhibition and microtubule disruption trigger the intrinsic apoptotic pathway:

-

Bcl-2 Downregulation: Loss of survival signaling (PI3K/Akt pathway).

-

Mitochondrial Depolarization: Loss of

leads to Cytochrome C release. -

Caspase Activation: Cleavage of Pro-Caspase-3 to active Caspase-3, executing cell death.

Visualization of Signaling Pathways

The following diagram illustrates the convergent mechanisms leading to tumor cell death.

Caption: Convergent apoptotic induction via Kinase Inhibition and Microtubule Destabilization.

Experimental Protocols

Synthesis of the Scaffold (Self-Validating Protocol)

This protocol utilizes a cyclization of hydrazide followed by S-methylation.

Reagents:

Workflow:

-

Thiol Formation: Dissolve 2-Aminobenzhydrazide (10 mmol) in absolute ethanol (20 mL) containing KOH (10 mmol). Add

(20 mmol) dropwise. Reflux for 8-12 hours until-

Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of hydrazide.

-

Intermediate: 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thiol forms as a potassium salt.

-

-

S-Methylation: Cool the mixture to 0°C. Add Methyl Iodide (11 mmol) dropwise. Stir at room temperature for 4 hours.

-

Isolation: Pour into crushed ice. The precipitate is the target methylsulfanyl derivative. Filter, wash with cold water, and recrystallize from ethanol.

Caption: Two-step "One-Pot" synthesis via cyclization and selective S-alkylation.

Bioassay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against human cancer cell lines (e.g., A549 Lung, MCF-7 Breast).

-

Seeding: Seed cells (

cells/well) in 96-well plates. Incubate 24h. -

Treatment: Treat with scaffold derivatives (0.1 - 100

) for 48h. Use 5-Fluorouracil as a positive control. -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

-

Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Representative Data Profile

Note: Data synthesized from SAR studies of 2-amino-5-methylthio-1,3,4-oxadiazole derivatives.

| Cell Line | Tissue Origin | IC50 ( | Comparative Potency |

| A549 | Lung Carcinoma | 1.5 - 7.5 | High (Select derivatives > Cisplatin) |

| MCF-7 | Breast Adenocarcinoma | 5.0 - 12.0 | Moderate |

| HepG2 | Liver Carcinoma | 8.0 - 15.0 | Moderate |

| HEK293 | Normal Kidney | > 100.0 | Low Toxicity (High Selectivity) |

Key Insight: The scaffold often demonstrates selectivity for cancer cells over normal cells (Selectivity Index > 10), likely due to the overexpression of EGFR/VEGFR in the tumor microenvironment.

References

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI Molecules. Available at: [Link][7]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI Molecules. Available at: [Link][7]

- Oxadiazole linkers and use thereof (Patent WO2019011078A1).Google Patents.

Sources

Technical Assessment: Solubility & Stability of 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline

Executive Summary

Compound Class: 2,5-Disubstituted-1,3,4-Oxadiazole / Aniline Derivative Critical Liability: Oxidative susceptibility of the methylsulfanyl (thiomethyl) moiety. Solubility Profile: pH-dependent; low intrinsic aqueous solubility driven by the planar heteroaromatic core, modifiable via protonation of the aniline amine.

This technical guide provides a structural analysis and experimental framework for characterizing 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline . As specific public data for this exact molecule is limited, this assessment synthesizes Structure-Activity Relationships (SAR) from analogous 1,3,4-oxadiazoles and anilines to establish a self-validating characterization strategy.

Physicochemical Profiling (In Silico & Theoretical)

Before initiating wet-lab experiments, we must establish the theoretical baseline. The molecule consists of three distinct pharmacophores: the aniline (weak base), the 1,3,4-oxadiazole (electron-deficient spacer), and the methylsulfanyl group (lipophilic, oxidizable side chain).

Table 1: Predicted Physicochemical Parameters

| Parameter | Estimated Value | Rationale | Implications for Development |

| Molecular Weight | ~207.25 g/mol | Formula: C9H9N3OS | Small molecule, likely high permeability. |

| cLogP | 2.0 – 2.5 | Lipophilic S-Me + Aromatic rings | Moderate lipophilicity; likely Class II (BCS). |

| pKa (Base) | ~3.5 – 4.0 | Aniline NH₂ | Solubility will increase significantly at pH < 2.0. |

| pKa (Acid) | N/A | No acidic protons | Neutral at physiological pH (7.4). |

| H-Bond Donors | 2 | Aniline (-NH₂) | Crystal lattice energy may be high due to H-bonding. |

| PSA | ~65 Ų | Polar Surface Area | Good oral absorption potential. |

Expert Insight: The 1,3,4-oxadiazole ring is a bioisostere of amides and esters but possesses higher metabolic stability against hydrolysis. However, the electron-withdrawing nature of the oxadiazole ring will lower the pKa of the attached aniline compared to unsubstituted aniline (pKa ~4.6), making it less basic and harder to salt formation without strong acids (e.g., HCl, mesylate).

Solubility Characterization Strategy

The primary challenge with 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline is its likely "brick-dust" nature—planar and crystalline.

pH-Dependent Solubility Profile

The solubility is dictated by the Henderson-Hasselbalch equation.

-

pH 1.2 (SGF): High solubility expected due to protonation of the aniline nitrogen (

). -

pH 6.8 - 7.4 (Intestinal): Low solubility (neutral species predominates).

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Do not rely on kinetic solubility (DMSO precipitation) for lead optimization as it overestimates solubility due to supersaturation.

Step-by-Step Methodology:

-

Preparation: Weigh 5 mg of solid compound into 4 mL glass vials.

-

Solvent Addition: Add 1 mL of buffer (pH 1.2, 4.5, 6.8, and 7.4) and Water for Injection (WFI).

-

Equilibration: Agitate at 37°C for 24 hours (orbital shaker).

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a 0.22 µm PVDF filter (pre-saturated to avoid drug adsorption).

-

Quantification: Analyze supernatant via HPLC-UV (approx. 254 nm, corresponding to the oxadiazole/aniline chromophore).

-

pH Check: Measure the final pH of the supernatant to ensure buffering capacity was maintained.

Stability & Degradation Pathways

The stability profile is dominated by the sulfide oxidation and potential aniline degradation .

Oxidative Instability (The "S-Me" Alert)

The methylsulfanyl group (-SMe) is highly susceptible to oxidation by atmospheric oxygen, peroxides (in excipients like PEG/Tween), and metabolic enzymes (FMO/CYP).

-

Stage 1: Oxidation to Sulfoxide (Chiral center creation if asymmetric environment, though not here).

-

Stage 2: Further oxidation to Sulfone (chemically stable but different pharmacokinetics).

Hydrolytic Stability

The 1,3,4-oxadiazole ring is generally stable to hydrolysis at physiological pH but can undergo ring-opening (hydrazide formation) under strong acidic reflux or strong basic conditions.

Photostability

Anilines are prone to photo-oxidation, leading to "browning" (formation of azo/azoxy dimers) upon light exposure.

Diagram 1: Predicted Degradation Pathways

Visualization of the oxidative and hydrolytic risks.

Caption: Primary degradation routes.[1][2] Red nodes indicate oxidative metabolites/impurities; Yellow nodes indicate stress-induced degradants.

Forced Degradation Protocol (Stress Testing)

To validate the stability profile and develop a stability-indicating HPLC method, perform the following stress tests.

Table 2: Stress Testing Conditions

| Stress Type | Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 - 48 Hours | 5-20% |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 - 48 Hours | 5-20% |

| Oxidation | 3% H₂O₂ at RT | 1 - 4 Hours | Critical: Monitor Sulfoxide formation. |

| Thermal | 60°C (Solid State) | 7 Days | Physical form change / sublimation. |

| Photostability | 1.2 million lux hours | ~24-48 Hours | Aniline discoloration. |

Protocol Note: For the oxidative stress test, quench the reaction with Sodium Metabisulfite before injection to prevent on-column oxidation.

Metabolic Stability (Microsomal)

While chemical stability focuses on shelf-life, metabolic stability focuses on in vivo half-life.

-

S-Oxidation: Flavin-containing monooxygenases (FMOs) and CYPs will rapidly convert the sulfide to sulfoxide. This is often the rate-limiting clearance step.

-

N-Acetylation: The aniline amine is a substrate for N-acetyltransferases (NAT1/NAT2), leading to N-acetylated metabolites.

Diagram 2: Characterization Workflow

Decision tree for analyzing the compound.

Caption: Integrated workflow for solubility and stability assessment, prioritizing oxidative risk evaluation.

References

-

Bostrom, J., et al. (2012). "Oxadiazoles in medicinal chemistry." Journal of Medicinal Chemistry. Link

-

Supports the comparison of 1,3,4-oxadiazole vs 1,2,4-oxadiazole stability and lipophilicity.[3]

-

-

Patel, K. & Patel, M. (2010).[4] "Synthesis of 5-aryl-2-amino-1,3,4-oxadiazole." Journal of Saudi Chemical Society. Link

- Provides synthetic context for aniline-substituted oxadiazoles.

- Somani, R.R., et al. (2011). "Chemical stability of oxadiazole derivatives." International Journal of Drug Development and Research. General reference for the hydrolytic stability of the oxadiazole ring.

- Testa, B. & Mayer, J.M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH. Authoritative source on metabolic oxidation of sulfides and hydrolysis of heterocycles.

-

Nair, R., et al. (2008). "Synthesis and biological activity of novel 1,3,4-oxadiazole derivatives." Medicinal Chemistry Research. Link

- SAR data on solubility and biological activity of similar scaffolds.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

The 1,3,4-Oxadiazole Scaffold: A Strategic Guide to Bioisosteric Design and Therapeutic Application

The Pharmacophore Advantage: Beyond the "Linker" Concept

In modern medicinal chemistry, the 1,3,4-oxadiazole ring is frequently mischaracterized as merely a rigid linker. As an Application Scientist, I argue that its primary utility lies in its non-classical bioisosterism .

The 1,3,4-oxadiazole moiety serves as a metabolically stable surrogate for carboxylic acids, esters, and amides. Unlike these hydrolytically labile groups, the oxadiazole ring resists esterases and amidases in vivo, significantly extending the half-life (

Electronic & Structural Logic

-

H-Bonding: The Nitrogen atoms at positions 3 and 4 act as weak hydrogen bond acceptors.

-

Lipophilicity: The aromatic character increases

compared to a carboxylic acid, facilitating passive diffusion across cell membranes. -

Geometry: The ring imposes a flat, planar geometry that can lock conformations, reducing the entropic penalty upon binding to a receptor pocket.

Bioisosteric Mapping:

-

vs. Amide: The oxadiazole mimics the

-amide bond configuration but lacks the hydrogen bond donor (NH), which can be advantageous if the donor causes desolvation penalties. -

vs. Carboxylic Acid: It mimics the planar carboxylate anion but without the ionization issues at physiological pH.

Synthetic Architectures: The Iodine-Mediated Oxidative Cyclization[1][2][3]

While traditional methods use harsh dehydrating agents like

Mechanism of Action

The reaction proceeds via the formation of an acyl hydrazone, which undergoes oxidative cyclization.[1] The iodine acts as a Lewis acid to activate the imine and subsequently as an oxidant to aromatize the ring.

DOT Visualization: Synthetic Pathway

The following diagram illustrates the transition from hydrazide to the final oxadiazole core using the Iodine/

Caption: Figure 1. Iodine-mediated oxidative cyclization pathway for 2,5-disubstituted 1,3,4-oxadiazoles.

Therapeutic Case Studies: Validated Targets

The versatility of the 1,3,4-oxadiazole scaffold is best understood through its interaction with specific biological targets.

A. Oncology: Endothelin Receptor Antagonism (Zibotentan)

Zibotentan (ZD4054) , developed by AstraZeneca, utilizes the oxadiazole ring to antagonize the Endothelin A (

-

Role of Oxadiazole: It acts as a critical anchor that mimics the peptide bond of Endothelin-1 (ET-1), blocking the receptor without triggering the signal transduction cascade responsible for cell proliferation and vasoconstriction.

-

Outcome: Although it faced challenges in Phase 3 trials for prostate cancer due to efficacy endpoints, it remains a gold standard for designing specific

antagonists.

B. Antiviral: HIV Integrase Inhibition (Raltegravir)

Raltegravir (Isentress) features a 1,3,4-oxadiazole ring in its side chain.[2][3][4]

-

Role of Oxadiazole: It positions the carbonyl group to chelate the Magnesium (

) ions within the HIV integrase active site. This metal chelation is essential for halting the strand transfer process of viral DNA. -

Stability Note: Recent studies indicate the oxadiazole ring in Raltegravir can undergo hydrolysis at extreme pH (pH 1 or 13), opening the ring and losing antiviral potency. This highlights the need for buffering in formulation [1].

C. Comparative Potency Data

The following table summarizes the inhibitory potential of oxadiazole derivatives against key targets compared to standard drugs.

| Target | Compound Class | Reference Drug | IC50 (Oxadiazole) | IC50 (Ref) | Mechanism |

| VEGFR-2 | Naphthalene-Oxadiazole | Sorafenib | 0.09 µM | 0.03 µM | Angiogenesis Inhibition [2] |

| COX-2 | Indole-Oxadiazole | Celecoxib | 0.45 µM | 0.05 µM | Anti-inflammatory/Selectivity |

| EGFR | Quinazoline-Oxadiazole | Erlotinib | 0.12 µM | 0.02 µM | Tyrosine Kinase Inhibition |

Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole

Objective: Synthesize a 2,5-disubstituted oxadiazole using the Iodine-mediated method to demonstrate scaffold construction.

Reagents

-

Benzhydrazide (1.0 mmol)

-

4-Chlorobenzaldehyde (1.0 mmol)

-

Molecular Iodine (

) (1.1 mmol) -

Potassium Carbonate (

) (3.0 mmol) -

DMSO (5 mL) or Dioxane (Green alternative)

Step-by-Step Workflow

-

Schiff Base Formation (In Situ):

-

In a round-bottom flask, dissolve Benzhydrazide and 4-Chlorobenzaldehyde in 5 mL of solvent.

-

Stir at room temperature for 30 minutes. Checkpoint: TLC should show the disappearance of starting materials and the appearance of the hydrazone intermediate.

-

-

Oxidative Cyclization:

-

Add

followed by molecular Iodine to the reaction mixture. -

Heat the mixture to 80°C for 2–4 hours.

-

Observation: The deep purple color of iodine will fade as it is consumed/reduced.

-

-

Quenching & Workup:

-

Cool the mixture to room temperature.

-

Pour into crushed ice containing 5% Sodium Thiosulfate (

) solution. Why? Thiosulfate neutralizes any unreacted iodine, preventing staining and side reactions. -

A precipitate will form.

-

-

Purification:

-

Filter the solid and wash copiously with water.

-

Recrystallize from Ethanol/Water (9:1).

-

Yield Expectation: 85–92%.

-

Self-Validation (QC)

-

1H NMR (DMSO-d6): Look for the absence of the NH/CH signals of the hydrazone (typically 8.0–10.0 ppm) and the presence of a simplified aromatic region.

-

MS (ESI): Confirm the molecular ion peak

.

Mechanism of Action Visualization: Zibotentan & Endothelin[7]

This diagram details how the oxadiazole-based antagonist blocks the signaling pathway.

Caption: Figure 2. Competitive antagonism of the Endothelin-A receptor by Zibotentan, preventing downstream oncogenic signaling.

References

-

T. Nakahara et al. (2023).[4] Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its anti-viral activity.[2][4] PNAS Nexus.[4]

-

Al-Wahaibi, L.H., et al. (2021).[5][6] 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies.[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

AstraZeneca. (n.d.). Zibotentan (ZD4054) Mechanism and Clinical Data.[7][8] AstraZeneca Open Innovation.

-

Guin, S., et al. (2011).[9] Iodine-mediated oxidative cyclization of acylhydrazones.[10][1][9][11] Organic Letters.[9] (Referenced via Organic Chemistry Portal).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raltegravir | 518048-05-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]

- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Iodine-promoted one-pot synthesis of 1,3,4-oxadiazole scaffolds via sp3 C–H functionalization of azaarenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Scalable Synthesis of 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline

Executive Summary

This guide details the protocol for synthesizing 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline , a privileged scaffold in medicinal chemistry often utilized for its antimicrobial, anti-inflammatory, and anticancer properties. The synthesis follows a robust three-step linear sequence starting from methyl anthranilate.

Key Technical Advantages of this Protocol:

-

Regioselectivity: Optimized conditions favor S-alkylation over N-alkylation of the aniline moiety.

-

Scalability: The use of ethanol and mild bases (

) allows for gram-scale production with minimal chromatography. -

Safety: Specific controls for handling Carbon Disulfide (

) and Methyl Iodide (MeI) are integrated into the workflow.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the "bottom-up" assembly of the 1,3,4-oxadiazole core. The critical disconnection occurs at the C-S bond (alkylation) and the heterocyclic ring closure.

Figure 1: Retrosynthetic pathway demonstrating the linear assembly of the oxadiazole core from methyl anthranilate.

Experimental Protocols

Step 1: Synthesis of 2-Aminobenzohydrazide

This step converts the ester functionality into a hydrazide, the necessary precursor for heterocycle formation.

Reagents:

Protocol:

-

Setup: Charge a round-bottom flask (RBF) with Methyl anthranilate (e.g., 15.1 g, 100 mmol) and absolute ethanol (50 mL).

-

Addition: Add Hydrazine hydrate (25 mL, ~500 mmol) dropwise over 10 minutes.

-

Reaction: Reflux the mixture at 80°C for 6–8 hours.

-

Validation: Monitor via TLC (EtOAc:Hexane 1:1). The starting ester (

) should disappear, and a lower

-

-

Workup: Cool the reaction mixture to room temperature (RT) and then to 0°C in an ice bath. The product typically crystallizes.

-

Isolation: Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

-

Yield Expectation: 85–90% (White to off-white crystals).

-

Melting Point: 120–122°C.

-

Step 2: Cyclization to 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thiol

This is the critical ring-closing step. The reaction proceeds via a xanthate-like intermediate which cyclizes with the elimination of

Reagents:

-

2-Aminobenzohydrazide (from Step 1) (1.0 equiv)

-

Carbon Disulfide (

) (1.5 equiv) -

Potassium Hydroxide (KOH) (1.5 equiv)

-

Ethanol (95%)

Protocol:

-

Dissolution: Dissolve KOH (e.g., 8.4 g, 150 mmol) in ethanol (100 mL) in a 250 mL RBF. Add 2-Aminobenzohydrazide (15.1 g, 100 mmol).

-

CS2 Addition (Safety Critical): Cool the solution to 0–5°C. Add

(9 mL, 150 mmol) dropwise. Perform this in a well-ventilated fume hood due to neurotoxicity and flammability. -

Reflux: Heat the mixture to reflux (approx. 70–75°C) for 8–12 hours. Evolution of

gas (rotten egg smell) indicates reaction progress; trap this gas in a bleach/NaOH scrubber if possible. -

Workup: Concentrate the solvent to ~20% of the original volume under reduced pressure. Dilute with ice-cold water (100 mL).

-

Precipitation: Acidify the solution carefully with dilute HCl (10%) to pH 2–3. A solid precipitate (the thiol/thione) will form.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol.

-

Yield Expectation: 70–80%.

-

Note: This compound exists in tautomeric equilibrium (thiol vs. thione).

-

Step 3: Selective S-Methylation

The final step locks the sulfur in the thiol form. The challenge here is preventing alkylation of the aniline nitrogen.

Reagents:

-

5-(2-aminophenyl)-1,3,4-oxadiazole-2-thiol (1.0 equiv)

-

Methyl Iodide (MeI) (1.1 equiv)

-

Potassium Carbonate (

) (anhydrous, 1.5 equiv) or Triethylamine ( -

Acetone or DMF (Solvent)

Protocol:

-

Suspension: Suspend the thiol (e.g., 1.93 g, 10 mmol) and

(2.07 g, 15 mmol) in dry acetone (30 mL). Stir at RT for 15 minutes. -

Alkylation: Add Methyl Iodide (0.68 mL, 11 mmol) dropwise.

-

Why: The thiolate anion is a "softer" and better nucleophile than the aniline amine, ensuring S-selectivity under mild conditions.

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Validation: TLC (CHCl3:MeOH 9:1). The thiol spot will disappear.

-

-

Workup:

-

If using Acetone: Filter off the inorganic salts (

/KI). Evaporate the filtrate to dryness. -

If using DMF: Pour the mixture into crushed ice. The product will precipitate.[2]

-

-

Final Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary (though rarely needed if stoichiometry is precise).

-

Target Yield: 75–85%.

-

Appearance: Pale yellow solid.

-

Quality Control & Data Specifications

Expected Analytical Data

| Technique | Parameter | Expected Signal/Value |

| 1H NMR (DMSO-d6) | S-CH3 | Singlet, δ 2.6 – 2.7 ppm (3H) |

| NH2 (Aniline) | Broad Singlet, δ 5.0 – 6.5 ppm (2H) | |

| Aromatic Protons | Multiplets, δ 6.6 – 7.8 ppm (4H) | |

| IR Spectroscopy | C=N (Oxadiazole) | ~1600–1620 cm⁻¹ |

| NH2 (Stretch) | 3300–3400 cm⁻¹ (Doublet) | |

| C-S-C | ~600–700 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion | [M+H]+ = 208.05 (Calc.[2][3][4][5][6] MW: 207.25) |

Troubleshooting Guide

-

Problem: Low yield in Step 2 (Cyclization).

-

Solution: Ensure the reaction time is sufficient (until

evolution ceases). Ensure KOH is fresh (not wet).

-

-

Problem: N-methylation in Step 3.

-

Solution: Do not heat Step 3. Use exactly 1.1 equivalents of MeI. If N-methylation occurs, switch base to

or use a non-polar solvent.

-

Safety & Handling (Critical)

Figure 2: Critical safety nodes. Carbon disulfide requires spark-proof handling. Methyl iodide is a potent alkylator of DNA.

References

-

Synthesis of 1,3,4-Oxadiazoles (General Review)

- Bostrom, J. et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Source:

-

Cyclization Mechanism (Hydrazide + CS2)

-

Koparir, M. et al. "Synthesis and biological activities of some new 5-substituted-1,3,4-oxadiazole-2-thiols."[6]

-

Source: (Referenced in search context 1.2)

-

-

S-Alkylation Protocol

- "Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles." Journal of Medicinal and Chemical Sciences.

-

Source:

-

Carbon Disulfide Reactivity

-

"Carbon disulfide (CS2): chemistry and reaction pathways."[7]

-

Source:

-

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. znaturforsch.com [znaturforsch.com]

- 3. orientjchem.org [orientjchem.org]

- 4. 5-Phenyl-1,3,4-oxadiazole-2-thiol | C8H6N2OS | CID 735254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Hydrazides

Introduction: The 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties—notably its planarity, hydrolytic stability, and ability to act as a bioisostere for amide and ester groups—make it a highly valuable component in the design of novel therapeutic agents.[4][5] Compounds incorporating this moiety exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antihypertensive effects.[2][3][4][5] The facile synthesis of diverse libraries of 2,5-disubstituted 1,3,4-oxadiazoles is therefore a cornerstone of many drug development programs. This guide provides an in-depth analysis of the core synthetic strategies starting from readily available hydrazides, offering detailed protocols and the scientific rationale behind them.

Core Chemistry: The Pathway from Hydrazide to Oxadiazole

The most prevalent and reliable method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles begins with two key precursors: an acylhydrazide (R¹-CO-NHNH₂) and a carboxylic acid (R²-COOH) or its activated derivative (e.g., an acyl chloride). The transformation proceeds through a critical intermediate, a 1,2-diacylhydrazine (also known as a diacylhydrazide).

The overall process can be dissected into two fundamental steps:

-

Acylation: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the carboxylic acid (or its derivative), forming a new amide bond to yield the 1,2-diacylhydrazine intermediate.

-

Cyclodehydration: This intermediate undergoes an intramolecular cyclization with the elimination of a water molecule. This step requires a dehydrating agent or thermal energy to drive the reaction to completion, resulting in the formation of the stable aromatic 1,3,4-oxadiazole ring.

The choice of reagents and reaction conditions dictates the efficiency, yield, and purity of the final product. The mechanism is critically dependent on activating the carbonyl group of the diacylhydrazine to facilitate the intramolecular nucleophilic attack by the other amide oxygen, followed by dehydration.

Sources

The Versatile Scaffold: A Guide to the Medicinal Chemistry Applications of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole nucleus, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties contribute to a remarkable breadth of pharmacological activities, making it a cornerstone in the development of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the applications of 1,3,4-oxadiazole derivatives, offering detailed protocols for their synthesis and biological evaluation to empower researchers in the field of drug discovery and development.

The versatility of the 1,3,4-oxadiazole ring lies in its metabolic stability and its ability to act as a bioisostere for amide and ester groups, enhancing pharmacokinetic properties of drug candidates.[3][4] This has led to the successful development of several marketed drugs containing this moiety, including the antiviral raltegravir and the anticancer agent zibotentan.[1][5] This guide will delve into the key therapeutic areas where 1,3,4-oxadiazoles have shown significant promise: oncology, infectious diseases, and inflammatory conditions.

I. Synthesis of the 1,3,4-Oxadiazole Scaffold: A Protocol for Versatility

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most commonly achieved through the cyclization of diacylhydrazines or the oxidative cyclization of N-acylhydrazones. The following protocol details a widely used and adaptable one-pot synthesis from carboxylic acids and acylhydrazides, valued for its efficiency and broad substrate scope.

Protocol 1: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol involves the coupling of a carboxylic acid with an acylhydrazide, followed by in-situ dehydration to yield the 1,3,4-oxadiazole.

Materials:

-

Substituted carboxylic acid

-

Substituted acylhydrazide

-

Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as a dehydrating agent

-

Anhydrous solvent (e.g., acetonitrile, dioxane, or toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the carboxylic acid (1.0 eq) and the acylhydrazide (1.0 eq) in the anhydrous solvent of choice.

-

Dehydrating Agent Addition: Slowly add the dehydrating agent (e.g., POCl₃, 1.5 eq) to the stirred solution at room temperature. The addition should be performed in a fume hood due to the corrosive and reactive nature of the reagent.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

II. Anticancer Applications: Targeting the Hallmarks of Cancer

1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting a variety of mechanisms of action.[6] These include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[7][8]

Application Note: Mechanism of Anticancer Activity

Many 1,3,4-oxadiazole-based compounds exert their anticancer effects by inhibiting enzymes crucial for tumor growth and survival, such as histone deacetylases (HDACs), thymidylate synthase, and various kinases.[2][6] Some derivatives have also been shown to target the NF-κB signaling pathway, a key regulator of inflammation and cell survival, which is often dysregulated in cancer.[9]

Diagram 1: General Anticancer Mechanisms of 1,3,4-Oxadiazoles

Caption: Diverse anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

Materials:

-

Cancer cells treated with the 1,3,4-oxadiazole compound

-

PBS

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Detection using Annexin V-FITC Assay

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

Materials:

-

Cancer cells treated with the 1,3,4-oxadiazole compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells.

-

Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

III. Antimicrobial Applications: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 1,3,4-oxadiazole derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[10][11][12]

Application Note: Mechanism of Antimicrobial Activity

The antimicrobial action of 1,3,4-oxadiazoles is often attributed to their ability to interfere with essential microbial processes. For instance, some derivatives are known to inhibit enzymes involved in cell wall synthesis or DNA replication. The lipophilic nature of many 2,5-disubstituted 1,3,4-oxadiazoles facilitates their transport across microbial cell membranes.

Diagram 2: Antimicrobial Action of 1,3,4-Oxadiazoles

Caption: Key steps in the antimicrobial action of 1,3,4-oxadiazoles.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The broth microdilution method is a standard technique to determine the MIC of an antibacterial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the 1,3,4-oxadiazole compound in MHB in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 6: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol is similar to the antibacterial MIC determination but adapted for fungi.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a fungal spore or yeast suspension in RPMI-1640 medium.

-

Compound Dilution: Prepare serial dilutions of the 1,3,4-oxadiazole compound in RPMI-1640 medium in a 96-well plate.

-

Inoculation: Inoculate each well with the fungal suspension. Include appropriate controls.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits fungal growth.

IV. Anti-inflammatory Applications: Modulating the Inflammatory Response

Chronic inflammation is a key factor in many diseases. 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3]

Application Note: Mechanism of Anti-inflammatory Activity

The anti-inflammatory effects of many 1,3,4-oxadiazoles are linked to their ability to inhibit COX-2, an enzyme responsible for the production of prostaglandins that mediate inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects.

Diagram 3: Anti-inflammatory Mechanism via COX-2 Inhibition

Caption: Inhibition of COX-2 by 1,3,4-oxadiazoles reduces inflammation.

Protocol 7: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats

This is a classic model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups: control, standard drug, and test compound groups (at different doses).

-

Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

V. Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the aforementioned protocols should be summarized in tables.

Table 1: In Vitro Cytotoxicity of 1,3,4-Oxadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative 1 | MCF-7 | 5.2 |

| Derivative 2 | A549 | 8.1 |

| Doxorubicin | MCF-7 | 0.9 |

| Doxorubicin | A549 | 1.2 |

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 3 | 4 | 8 | 16 |

| Derivative 4 | 2 | 4 | 8 |

| Ciprofloxacin | 0.5 | 0.25 | - |

| Fluconazole | - | - | 2 |

VI. Conclusion

The 1,3,4-oxadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and diverse pharmacological profile make it an attractive starting point for the development of new drugs targeting a wide range of diseases. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.

VII. References

-

Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (2016). Research & Reviews: Journal of Chemistry.

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Science.

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). Molecules.

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). Molecules.

-

Synthesis of New Three-Component Derivatives of 1,3,4-Oxadiazole and Evaluation of Their In Vitro Antibacterial and Antifungal Properties. (2021). Journal of Medical Bacteriology.

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of Chemical Research.

-

Pharmacological Activities Of 1, 3, 4-Oxadiazole Derivatives. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

-

A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. (2025). Current Organic Synthesis.

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules.

-

Evaluation of Antibacterial and Antifungal Activity of some 1, 3, 4 Oxadiazoles. (2008). International Journal of PharmTech Research.

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2016). World Journal of Pharmacy and Pharmaceutical Sciences.

-

A mini review on biological potential of 1,3,4-oxadiazole derivatives. (n.d.). Academia.edu.

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry.

-

A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. (n.d.). Bentham Science.

-

Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. (2017). Frontiers in Pharmacology.

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). Molecules.

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega.

-

1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021). Molecules.

-

A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds. (2023). Journal of Drug Delivery and Therapeutics.

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.

-

1,3,4-Oxadiazole: A Privileged Structure in Antiviral Agents. (2011). Current Medicinal Chemistry.

-

1,3,4-oxadiazole: a privileged structure in antiviral agents. (2011). Current Medicinal Chemistry.

-

Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. (2024). Current Organic Synthesis.

Sources

- 1. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 2. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. luvas.edu.in [luvas.edu.in]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. Annexin V-FITC Kit Protocol [hellobio.com]

- 12. bio-protocol.org [bio-protocol.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Side Product Formation in Oxadiazole Synthesis

Welcome to the technical support center for oxadiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with side product formation during the synthesis of 1,2,4- and 1,3,4-oxadiazole cores. As a privileged scaffold in medicinal chemistry, the purity of your oxadiazole-containing compounds is paramount.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of oxadiazole synthesis and minimize unwanted byproducts.

Introduction: The Challenge of Selectivity in Oxadiazole Synthesis

Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. Their isosteres, 1,2,4-oxadiazole and 1,3,4-oxadiazole, are widely utilized in drug discovery as bioisosteres for ester and amide functionalities, enhancing metabolic stability and modulating physicochemical properties.[2] While numerous synthetic routes to these heterocycles exist, many are plagued by the formation of persistent side products that complicate purification and reduce yields.[4] Understanding the mechanistic origins of these impurities is the first step toward their elimination.

This guide is structured to address specific issues you might be facing in the lab, providing not just solutions, but the chemical reasoning behind them.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Incomplete Cyclization and Presence of Acyclic Intermediates in 1,3,4-Oxadiazole Synthesis

Symptom: Your reaction mixture shows the presence of a significant amount of starting materials (acyl hydrazide and carboxylic acid/acid chloride) or the N,N'-diacylhydrazine intermediate, alongside your desired 2,5-disubstituted-1,3,4-oxadiazole.

Probable Cause & Mechanistic Insight:

The most common routes to 1,3,4-oxadiazoles involve the cyclodehydration of an N,N'-diacylhydrazine intermediate.[5][6] This intermediate is formed from the reaction of an acyl hydrazide with a carboxylic acid derivative. If the cyclizing/dehydrating agent is not potent enough, or the reaction conditions are too mild, the reaction can stall at the diacylhydrazine stage.

dot graph TD { A[Acyl Hydrazide] -->|Carboxylic Acid Derivative| B(N,N'-Diacylhydrazine Intermediate); B -->|Dehydrating Agent (e.g., POCl3, SOCl2)| C{Desired 1,3,4-Oxadiazole}; B -->|Insufficient Dehydration| D[Stalled Reaction]; subgraph "Problem Area" D; end style D fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF } caption { label="Stalled Dehydration in 1,3,4-Oxadiazole Synthesis"; font-size: 12; } enddot Solutions:

-

Choice of Dehydrating Agent: The selection of the dehydrating agent is critical. While milder reagents can be effective, more robust systems are often required.

-

Standard Reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) are commonly used and effective dehydrating agents.[5][6]

-

Alternative Reagents: For sensitive substrates, consider using Burgess reagent or XtalFluor-E ([Et₂NSF₂]BF₄), which can promote cyclodehydration under milder conditions.[4][7]

-

-

Reaction Temperature and Time: Ensure the reaction is heated sufficiently to overcome the activation energy of the cyclization step. Prolonging the reaction time at a suitable temperature can also drive the reaction to completion. Microwave irradiation can be a powerful tool to accelerate this transformation, often leading to higher yields and shorter reaction times.[3][8]

-

One-Pot Procedures: To circumvent the isolation of the diacylhydrazine intermediate, consider a one-pot synthesis where the intermediate is formed and cyclized in situ. For example, reacting a carboxylic acid with an acylhydrazide in the presence of a coupling agent and a dehydrating agent can be highly effective.[3]

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |

| POCl₃ | Reflux, neat or in solvent | Strong, widely available | Harsh, can be incompatible with sensitive functional groups |

| SOCl₂ | Reflux, neat or in solvent | Strong, volatile byproducts | Generates HCl, corrosive |

| PPA | High temperature (100-160 °C) | Effective for difficult substrates | Viscous, difficult workup |

| Burgess Reagent | Microwave, mild conditions | Mild, selective | Expensive |

| XtalFluor-E | Room temp to mild heat | Practical, good yields | Moisture sensitive |

Issue 2: Formation of Isomeric or Rearranged Products in 1,2,4-Oxadiazole Synthesis

Symptom: NMR and mass spectrometry data indicate the formation of an oxadiazole isomer (e.g., 1,3,4-oxadiazole) or another heterocyclic system, particularly when starting with 3,5-disubstituted 1,2,4-oxadiazoles.

Probable Cause & Mechanistic Insight:

A common side reaction for 3,5-disubstituted 1,2,4-oxadiazoles is the Boulton-Katritzky Rearrangement (BKR) .[9] This thermal or acid-catalyzed rearrangement can lead to the formation of various other heterocycles, depending on the nature of the side chain. The rearrangement is driven by the electrophilicity of the N(2) position of the 1,2,4-oxadiazole ring and the nucleophilicity of an atom in the side chain.

dot graph TD { A["3,5-Disubstituted 1,2,4-Oxadiazole"] -->|Heat, Acid, or Moisture| B{Boulton-Katritzky Rearrangement}; B --> C["Isomeric Heterocycle (e.g., 1,2,3-Triazole)"]; style C fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF } caption { label="Boulton-Katritzky Rearrangement Side Reaction"; font-size: 12; } enddot Solutions:

-

Control of Reaction Conditions: Minimize exposure to heat and acidic conditions, especially during workup and purification. If an acidic workup is necessary, perform it at low temperatures and for the shortest possible time.[9]

-

Anhydrous Conditions: Moisture can facilitate the BKR. Ensure all solvents and reagents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Purification Strategy: When purifying the product, opt for neutral or slightly basic column chromatography conditions. For basic compounds, adding a small amount of triethylamine (1-2%) to the eluent can prevent streaking and on-column rearrangement.[10]

-

Storage: Store the purified 1,2,4-oxadiazole in a cool, dry, and dark place to prevent degradation over time.

Issue 3: Formation of Thiadiazole Byproducts